S-Isopropylisothiourea hydrobromide

Catalog No.
S004268
CAS No.
4269-97-0
M.F
C4H11BrN2S
M. Wt
199.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Isopropylisothiourea hydrobromide

CAS Number

4269-97-0

Product Name

S-Isopropylisothiourea hydrobromide

IUPAC Name

propan-2-yl carbamimidothioate;hydrobromide

Molecular Formula

C4H11BrN2S

Molecular Weight

199.12 g/mol

InChI

InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H

InChI Key

SLGVZEOMLCTKRK-UHFFFAOYSA-N

SMILES

CC(C)SC(=N)N.Br

Canonical SMILES

CC(C)SC(=N)N.Br

Description

S-Isopropylisothiourea (hydrobromide) (IPTU (hydrobromide) is a potent inhibitor of NOS in vitro but may lack good in vivo efficacy due to poor cellular penetration. The Ki values are 9.8, 22, and 37 nM using purified human iNOS, eNOS, and nNOS, respectively.
Potent inhibitor of NO synthase, with selectivity for the inducible form.

Inhibition of Nitric Oxide Synthase (NOS)

S-Isopropyl ITU is classified as a selective inhibitor of inducible nitric oxide synthase (iNOS). When compared to other NOS isoforms, S-Isopropyl ITU exhibits greater inhibitory potency against iNOS. This property makes it a potential tool for investigating the specific role of iNOS in various biological processes.

Here are some examples of how S-Isopropyl ITU has been used in scientific research:

  • Studies on the inflammatory response: Researchers have used S-Isopropyl ITU to investigate the role of iNOS in inflammatory diseases such as arthritis and sepsis [, ].

  • Studies on neurological function: S-Isopropyl ITU has been used to study the role of NO in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease [, ].

S-Isopropylisothiourea hydrobromide is an organic compound belonging to the class of isothioureas, characterized by the presence of the isothiourea functional group. Its chemical formula is C4H10N2SHBr\text{C}_4\text{H}_{10}\text{N}_2\text{S}\cdot \text{HBr}, and it has a molecular weight of approximately 199.11 g/mol. This compound is recognized for its role as a potent inhibitor of nitric oxide synthases, specifically in vitro, demonstrating significant biological activity against various forms of nitric oxide synthase, including inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS) .

, primarily as a nucleophile due to the sulfur atom in its structure. It can undergo:

  • Nucleophilic Substitution Reactions: The compound can act as a nucleophile in reactions with electrophiles, particularly in the presence of strong acids like hydrobromic acid, leading to the formation of various derivatives.
  • Hydrolysis Reactions: Under certain conditions, it may hydrolyze to form thiols and other products.
  • Inhibition of Nitric Oxide Synthase: The compound competes with L-arginine for binding sites on nitric oxide synthase, effectively inhibiting its activity .

S-Isopropylisothiourea hydrobromide exhibits notable biological activity as a selective inhibitor of nitric oxide synthases. It has been shown to inhibit iNOS activity in macrophages activated by bacterial endotoxin, with effective concentrations significantly lower than traditional inhibitors like N^ω-methyl-L-arginine . The compound's mechanism involves competitive inhibition at the L-arginine binding site, making it a valuable tool in studies related to inflammatory responses and nitric oxide signaling pathways.

The synthesis of S-Isopropylisothiourea hydrobromide can be achieved through several methods:

  • Reaction of Isopropylamine with Thiocarbamoyl Chloride: Isopropylamine reacts with thiocarbamoyl chloride to form S-isopropylisothiourea, which can then be treated with hydrobromic acid to yield the hydrobromide salt.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that utilize various reagents and conditions to streamline the production of S-isopropylisothiourea derivatives .
  • Hydrobromic Acid Addition: The addition of hydrobromic acid to S-isopropylisothiourea can facilitate the formation of the hydrobromide salt, enhancing its solubility and stability for biological applications .

S-Isopropylisothiourea hydrobromide has several applications in scientific research:

  • Nitric Oxide Research: It serves as a crucial tool for studying the role of nitric oxide in various biological processes, particularly in inflammation and vascular biology.
  • Pharmacological Studies: Due to its inhibitory effects on nitric oxide synthases, it is used in pharmacological studies aimed at understanding cardiovascular diseases and other conditions influenced by nitric oxide levels.
  • Potential Therapeutic Uses: Ongoing research explores its potential therapeutic applications in conditions characterized by excessive nitric oxide production .

Studies have demonstrated that S-Isopropylisothiourea hydrobromide interacts specifically with nitric oxide synthases, impacting their activity and consequently altering nitric oxide production. This interaction has implications for inflammatory responses and vascular function. Additionally, its interactions with other drugs or compounds are under investigation to determine potential synergistic effects or adverse interactions .

S-Isopropylisothiourea hydrobromide shares structural similarities with other isothioureas but exhibits unique properties that distinguish it from them. Below are some similar compounds:

Compound NameChemical FormulaKey Characteristics
S-EthylisothioureaC3H8N2SLess potent than S-isopropylisothiourea against iNOS
S-(2-Aminoethyl)isothioureaC4H10N2SMore effective in certain biological assays
S-MethylisothioureaC3H8N2SExhibits different inhibitory profiles

Uniqueness

S-Isopropylisothiourea hydrobromide is particularly noted for its high potency as an iNOS inhibitor compared to its analogs. Its unique structure allows for specific interactions at the L-arginine binding site on nitric oxide synthases, making it a valuable compound for targeted therapeutic research .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

197.98263 g/mol

Monoisotopic Mass

197.98263 g/mol

Heavy Atom Count

8

Appearance

Assay:≥98%A crystalline solid

Dates

Modify: 2023-09-12

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